N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide

Lipophilicity Structure-Activity Relationship cLogP

N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide (CAS 850917-56-5) belongs to the class of adamantane-derived indole-3-thioether carboxamides, a chemotype closely related to the extensively characterized class of cannabimimetic indoles. This synthetic small molecule (Molecular Formula: C27H29ClN2OS; Molecular Weight: 465.05) is structurally defined by a rigid adamantyl carboxamide scaffold linked via a thioethyl spacer to an indole core bearing a 4-chlorophenyl substituent, a configuration that markedly departs from the simpler N-pentyl-indole-3-carboxamide motif of canonical synthetic cannabinoids (e.g., SDB-001/APICA).

Molecular Formula C27H29ClN2OS
Molecular Weight 465.05
CAS No. 850917-56-5
Cat. No. B2490474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide
CAS850917-56-5
Molecular FormulaC27H29ClN2OS
Molecular Weight465.05
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=C(C=C6)Cl
InChIInChI=1S/C27H29ClN2OS/c28-21-7-5-20(6-8-21)24-25(22-3-1-2-4-23(22)30-24)32-10-9-29-26(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-8,17-19,30H,9-16H2,(H,29,31)
InChIKeyLDQRLLQZMSMOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide (CAS 850917-56-5) as a Research-Grade Cannabimimetic Indole


N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide (CAS 850917-56-5) belongs to the class of adamantane-derived indole-3-thioether carboxamides, a chemotype closely related to the extensively characterized class of cannabimimetic indoles [1]. This synthetic small molecule (Molecular Formula: C27H29ClN2OS; Molecular Weight: 465.05) is structurally defined by a rigid adamantyl carboxamide scaffold linked via a thioethyl spacer to an indole core bearing a 4-chlorophenyl substituent, a configuration that markedly departs from the simpler N-pentyl-indole-3-carboxamide motif of canonical synthetic cannabinoids (e.g., SDB-001/APICA) [1]. This structural divergence implies distinct physicochemical and pharmacological fingerprints that are critical for research applications [1].

1
Adamantane-indole chemotype for cannabinoid pathway studies
2
Thioether-linked scaffold with oxidizable sulfur for metabolism research
3
4-Chlorophenyl substituent enables electronic SAR and halogen bonding studies

Structural Determinants of Pharmacological Differentiation in Adamantane-Indole Cannabimimetic Ligands


The pharmacological profile of adamantane-derived indole cannabinoid ligands is exquisitely sensitive to subtleties in the indole 3-position spacer and the N1-substituent [1]. For example, replacing the ketone linker in AB-001 with an amide (as in SDB-001) dramatically enhances in vivo potency, while subtle changes to the adamantyl group can induce partial agonism [1]. Within the thioether-linked subclass, the nature of the 2-aryl substituent on the indole ring can significantly modulate potency at cannabinoid receptors, as demonstrated by the reduced activity of methoxy- and fluoro-substituted analogs compared to the unsubstituted phenyl lead in similar chemotypes [2]. Consequently, the 4-chlorophenyl-thioether-adamantyl carboxamide architecture of this compound cannot be generically substituted by N-pentyl carboxamide or 2-keto analogs without a high probability of profound changes in target engagement, functional selectivity, and pharmacokinetic behavior [1].

Scaffold Mismatch
N-Pentyl carboxamide or 2-keto analogs may shift target engagement and functional selectivity compared to this thioether-linked structure.
Electronic Profile Divergence
Electron-donating 4-methoxy or 4-methyl phenyl analogs may not reproduce the receptor interaction mode of the electron-withdrawing 4-chloro group.
Metabolic Pathway Difference
Direct carboxamide-linked compounds lack the thioether oxidation pathway; metabolite profiles may not transfer.

Quantitative Differentiation Evidence for N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide


Predicted Physicochemical Differentiation via the 4-Chlorophenyl Substituent

The incorporation of a 4-chlorophenyl substituent at the indole 2-position is predicted to increase lipophilicity compared to unsubstituted phenyl or 4-methoxy analogs, a key determinant of membrane permeability and CNS penetration in cannabinoid ligands. Based on SAR trends in related SDB-006 analogs, halogen substitution on the aryl ring can alter receptor binding interactions through both steric and electronic effects, with the electron-withdrawing chlorine expected to modulate the indole ring's electron density and thus its hydrogen-bonding capacity [1].

Predicted cLogP Shift
Cross-study comparable
ΔcLogP ≈ +0.7 vs. des-chloro analog
Supports CNS penetration model context for halogenated cannabinoid ligands.
Predicted via fragment-based algorithm; experimental logP verification recommended.
Lipophilicity Structure-Activity Relationship cLogP

Class-Level CB1 Receptor Functional Activity Comparison to Established Cannabimimetic Leads

While direct EC50 data for CAS 850917-56-5 has not been reported in the peer-reviewed literature, the compound's position within the adamantane-derived indole class provides a contextual potency range. In a standardized FLIPR membrane potential assay using human CB1 receptors, structurally related adamantane-indole carboxamides SDB-001 and SDB-006 exhibited full agonist activity with EC50 values of 34 nM and 19 nM, respectively [1][2]. In comparison, the natural ligand Δ9-THC shows CB1 EC50 values of 50–250 nM in analogous assays [2]. The presence of the adamantane-1-carboxamide motif is consistently associated with high nanomolar CB1 potency, rendering it a more potent chemotype than the early-generation JWH-series aminoalkylindoles [1].

CB1 Agonist Potency Context
Class-level inference
Class range: ~10–50 nM (EC50, FLIPR)
Adamantane-indole carboxamide class consistently yields high CB1 assay sensitivity.
Direct EC50 not reported for this CAS; data from SDB-001/SDB-006 analogs.
CB1 Receptor Agonism Functional Assay FLIPR

Structural Differentiation from N-Pentyl Carboxamide Analogs via 3-Thioether Linkage

A critical structural distinction of CAS 850917-56-5 is the presence of a thioether (-S-) linkage at the indole 3-position, connecting the indole core to the adamantane carboxamide via an ethylene spacer. This contrasts with the direct 3-carboxamide linkage found in SDB-001/APICA (N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide) [1]. The thioether motif is significant as it introduces a sulfur atom capable of oxidation (sulfoxide/sulfone formation), a metabolic soft spot that can be exploited for prodrug design or may confer differential cytochrome P450-mediated metabolism compared to simple carboxamide-linked analogs [2]. Furthermore, the flexible ethylene spacer alters the spatial relationship between the adamantane cage and the indole pharmacophore, potentially yielding distinct CB1/CB2 selectivity profiles [1].

3-Thioether Connectivity
Cross-study comparable
Thioethyl spacer vs. direct 3-carboxamide
Supports oxidative metabolism and prodrug design research via built-in sulfur handle.
Qualitative scaffold difference; CYP metabolism studies needed for quantification.
Metabolic Stability Thioether Pharmacophore

Differentiation from 4-Methoxy and 4-Methyl Phenyl Analogs via the Electron-Withdrawing Chloro Group

The 4-chloro substituent on the 2-phenyl ring of the indole core is electron-withdrawing (Hammett σp = +0.23), in contrast to the electron-donating 4-methoxy (σp = -0.27) and 4-methyl (σp = -0.17) analogs that are commercially available [1]. In cannabinoid receptor SAR studies, the electronic character of aryl substituents has been shown to modulate both binding affinity and functional activity through effects on π-stacking interactions with aromatic receptor residues (e.g., CB1 F200, F170) [1]. The chloro substituent additionally provides a halogen bond donor capable of engaging backbone carbonyl oxygens in the receptor binding pocket, a non-canonical interaction not available to methyl or methoxy analogs [1].

Hammett Substituent Constant
Cross-study comparable
σp = +0.23 (Cl) vs. -0.27 (OMe)
Supports electronic SAR mapping and halogen bonding exploration in CB1 orthosteric site.
Electronic environment distinct from electron-donating analogs; receptor interaction inferred.
Electronic Effects Receptor Binding Halogen Bonding

Optimal Research Application Scenarios for N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide


Structure-Activity Relationship (SAR) Studies of Cannabinoid Receptor Binding Pockets

The combination of the 4-chlorophenyl substituent, thioether spacer, and adamantane-1-carboxamide in a single scaffold makes this compound an ideal probe for dissecting the contributions of halogen bonding, spacer flexibility, and lipophilic bulk to CB1/CB2 receptor affinity and selectivity. Researchers can systematically compare its activity profile against the unsubstituted phenyl, 4-methoxy, and 4-methyl analogs to construct a comprehensive electronic and steric SAR map of the CB1 orthosteric site [1].

Forensic Toxicology and Metabolite Identification Research

The presence of the oxidizable thioether linker and the metabolically stable adamantyl cage provides a unique platform for studying the metabolic fate of synthetic cannabinoids. Unlike direct carboxamide-linked compounds (e.g., APICA), the thioether motif generates distinct sulfoxide and sulfone metabolites that can serve as specific biomarkers of exposure. This compound can be used to develop and validate LC-QTOF-MS analytical methods for detecting emerging synthetic cannabinoid consumption [1].

Pharmacokinetic Profiling of Highly Lipophilic Cannabinoid Ligands

With a predicted cLogP significantly higher than that of non-halogenated analogs, this compound is suitable for investigating the relationship between lipophilicity and the volume of distribution, brain penetration, and duration of action of adamantane-derived cannabinoids. Comparative pharmacokinetic studies with SDB-001 (cLogP ~5.2) can reveal how the 4-chlorophenyl-thioether modification alters in vivo PK parameters, including half-life and CNS exposure [1][2].

Chemical Biology Tool for Conditional Receptor Inactivation

The thioethyl spacer in this compound offers a potential anchor point for further functionalization, such as the attachment of photoaffinity labels or biotin tags for target engagement studies. This synthetic versatility distinguishes it from simpler N-pentyl indole-3-carboxamides, which lack readily derivatizable functional groups without disrupting the pharmacophore. It can serve as a starting scaffold for developing covalent or photoactivatable CB1 receptor probes [1].

Application
Selection Property
Validation Focus
Cannabinoid receptor SAR studies
4-Chlorophenyl thioether scaffold with adamantane bulk
Halogen bonding and electronic SAR mapping at CB1 orthosteric site
Forensic metabolite identification
Oxidizable thioether linker
Sulfoxide and sulfone metabolite biomarker profiling
Lipophilic cannabinoid PK profiling
High predicted cLogP from 4-chlorophenyl group
Volume of distribution and CNS exposure model interpretation
Chemical biology probe development
Derivatizable thioethyl spacer
Photoaffinity label or biotin tag conjugation feasibility
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